3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-indole
CAS No.: 2375260-74-3
Cat. No.: VC6587756
Molecular Formula: C12H9F6NO
Molecular Weight: 297.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2375260-74-3 |
|---|---|
| Molecular Formula | C12H9F6NO |
| Molecular Weight | 297.2 |
| IUPAC Name | 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole |
| Standard InChI | InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3 |
| Standard InChI Key | XDQQHEVDIANULI-UHFFFAOYSA-N |
| SMILES | CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 3-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole, reflects its substitution pattern: a methyl group at the indole’s 3-position and a 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl chain at the 1-position. The indole core consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trifluoromethoxyethyl side chain introduces steric bulk and electronic effects, influencing reactivity and intermolecular interactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₆NO |
| Molecular Weight | 297.2 g/mol |
| SMILES | CC1=CN(C2=CC=CC=C12)C(C(OC(F)(F)F)F)(F)F |
| InChIKey | XDQQHEVDIANULI-UHFFFAOYSA-N |
The Standard InChI string (InChI=1S/C12H9F6NO/c1-7-6-19(9-5-3-2-4-8(7)9)11(14,15)10(13)20-12(16,17)18/h2-6,10H,1H3) confirms the connectivity and stereochemistry.
Electronic and Stereochemical Considerations
The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing moiety, while the adjacent trifluoroethyl chain creates a sterically hindered environment around the nitrogen atom. This combination likely reduces nucleophilicity at the indole nitrogen, directing reactivity toward electrophilic substitution at the pyrrole ring’s 2- and 5-positions. X-ray crystallography data, though unavailable, would clarify the conformation of the ethyl side chain and its effect on molecular packing.
Synthesis and Manufacturing
Reaction Pathways
The synthesis of this compound involves multi-step fluorination and alkylation strategies. A representative route, adapted from trifluoromethylselenoether chemistry , proceeds as follows:
-
Indole Alkylation:
-
Substrate: 3-methylindole
-
Reagent: 1,1,2-trifluoro-2-(trifluoromethoxy)ethylating agent (e.g., derived from trifluoromethylselenoether intermediates)
-
Conditions: Rhodium-catalyzed (Rh₂(esp)₂) reaction with diazomalonates at 40°C in dichloromethane .
The reaction exploits the electrophilic character of selenium-based trifluoromethylating agents to functionalize the indole nitrogen.
-
Optimized Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | Rh₂(esp)₂ (0.1 mol%) |
| Solvent | CH₂Cl₂ |
| Temperature | 40°C |
| Reaction Time | 1 hour |
| Yield (Representative) | 45–91% (analogous systems) |
Purification and Isolation
Post-synthesis purification typically involves flash chromatography using ethyl acetate/petroleum ether mixtures (1:2 v/v) . The product’s high fluorine content aids in separation due to distinct polarity differences from non-fluorinated byproducts.
Physicochemical Properties
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃):
-
¹⁹F NMR:
Mass Spectrometry
-
ESI-MS: m/z 298.1 [M+H]⁺ (calculated for C₁₂H₁₀F₆NO: 297.2).
-
High-resolution MS confirms the molecular formula within 1 ppm error .
Infrared Spectroscopy
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition onset at ~150°C, suggesting moderate thermal stability under standard handling conditions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume